molecular formula C12H15ClN2O2 B1491871 Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate CAS No. 2098072-81-0

Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate

Cat. No.: B1491871
CAS No.: 2098072-81-0
M. Wt: 254.71 g/mol
InChI Key: MJUWFJJEHAPGIY-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a chloropyridine moiety, which is crucial for its biological interactions. The presence of the carboxylate group enhances solubility and bioavailability, making it a suitable candidate for further pharmacological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, potentially through interference with bacterial cell wall synthesis or metabolic pathways.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells by activating specific signaling pathways. The compound's structure allows it to bind effectively to target proteins involved in cell proliferation and survival.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications:

Antimicrobial Studies

A study explored the antimicrobial efficacy of various derivatives, including this compound, against multidrug-resistant pathogens. The results showed significant inhibition against Klebsiella pneumoniae and Staphylococcus aureus, suggesting that the compound could serve as a lead for developing new antibiotics.

Anticancer Activity

In vitro assays using human lung adenocarcinoma (A549) cells demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin. The compound's IC50 was determined through MTT assays, revealing a dose-dependent response in cancer cell viability .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrrolidine ring or the chloropyridine substituent can significantly influence its potency and selectivity. For instance, substituents that enhance electron density on the aromatic ring have been correlated with increased anticancer activity .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/EffectReference
AntimicrobialKlebsiella pneumoniaeSignificant inhibition observed
AntimicrobialStaphylococcus aureusSignificant inhibition observed
AnticancerA549 (lung adenocarcinoma)Comparable to cisplatin

Properties

IUPAC Name

ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-2-17-12(16)9-4-6-15(8-9)10-3-5-14-11(13)7-10/h3,5,7,9H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUWFJJEHAPGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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